molecular formula C12H14BrNO2 B1422315 N-(5-bromo-2-methoxyphenyl)cyclobutanecarboxamide CAS No. 1249441-25-5

N-(5-bromo-2-methoxyphenyl)cyclobutanecarboxamide

Cat. No.: B1422315
CAS No.: 1249441-25-5
M. Wt: 284.15 g/mol
InChI Key: MJIZBNPQJHXRQJ-UHFFFAOYSA-N
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Description

N-(5-bromo-2-methoxyphenyl)cyclobutanecarboxamide: is an organic compound with the molecular formula C12H14BrNO2 and a molecular weight of 284.15 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a cyclobutanecarboxamide moiety attached to a phenyl ring. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-2-methoxyphenyl)cyclobutanecarboxamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(5-bromo-2-methoxyphenyl)cyclobutanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methoxyphenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects .

Comparison with Similar Compounds

  • N-(5-bromo-2-methoxyphenyl)acetamide
  • N-(5-bromo-2-methoxyphenyl)propionamide
  • N-(5-bromo-2-methoxyphenyl)butyramide

Comparison: N-(5-bromo-2-methoxyphenyl)cyclobutanecarboxamide is unique due to the presence of the cyclobutanecarboxamide moiety, which imparts distinct chemical and biological properties compared to its analogs. The cyclobutane ring provides rigidity and influences the compound’s three-dimensional structure, affecting its reactivity and interactions with molecular targets.

Properties

IUPAC Name

N-(5-bromo-2-methoxyphenyl)cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-16-11-6-5-9(13)7-10(11)14-12(15)8-3-2-4-8/h5-8H,2-4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIZBNPQJHXRQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)NC(=O)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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